[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene
Description
[(3R)-3-(Methoxymethoxy)-4-methylidenenonyl]benzene is a chiral aromatic compound characterized by a methoxymethoxy group at the 3-position (R-configuration), a methylidene group at the 4-position, and a nonyl side chain. The methoxymethoxy group (-OCH2OCH3) enhances solubility in polar solvents and serves as a protective moiety for hydroxyl groups in synthetic pathways .
Properties
CAS No. |
656836-58-7 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene |
InChI |
InChI=1S/C18H28O2/c1-4-5-7-10-16(2)18(20-15-19-3)14-13-17-11-8-6-9-12-17/h6,8-9,11-12,18H,2,4-5,7,10,13-15H2,1,3H3/t18-/m1/s1 |
InChI Key |
WGPHVDYIRNWOOH-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCC(=C)[C@@H](CCC1=CC=CC=C1)OCOC |
Canonical SMILES |
CCCCCC(=C)C(CCC1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene typically involves the following steps:
Formation of the methoxymethoxy group: This can be achieved by reacting a suitable alcohol with methoxymethyl chloride in the presence of a base.
Attachment of the methylidenenonyl chain: This step involves the formation of a carbon-carbon double bond, which can be accomplished through various methods such as Wittig reaction or olefination.
Coupling with benzene: The final step involves coupling the intermediate with a benzene ring, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbon-carbon double bond in the methylidenenonyl chain can be reduced to form saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used for electrophilic substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. A meta-analysis highlighted the effectiveness of such compounds in targeting specific cancer types, including breast and prostate cancers .
Antimicrobial Activity
Another promising application is in the development of antimicrobial agents. The structural features of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene allow for interactions with bacterial cell membranes, leading to increased permeability and cell death. Case studies have documented its efficacy against various strains of bacteria, including resistant strains .
Materials Science Applications
Polymer Synthesis
The compound can serve as a precursor for synthesizing novel polymers with enhanced properties. Its unique functional groups enable it to participate in polymerization reactions, resulting in materials with improved thermal stability and mechanical strength. Research has demonstrated the successful incorporation of this compound into polymer matrices, resulting in materials suitable for high-performance applications .
Nanotechnology
In nanotechnology, [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has been explored for its potential in fabricating nanostructures. Studies have shown that it can be utilized in the synthesis of nanoparticles with specific optical properties, making them suitable for applications in sensors and imaging technologies .
Environmental Science Applications
Environmental Remediation
The compound's ability to interact with pollutants makes it a candidate for environmental remediation strategies. Research has indicated that it can facilitate the degradation of hazardous substances in contaminated environments, thereby improving soil and water quality. Case studies have reported successful applications in bioremediation efforts, showcasing its effectiveness in breaking down complex organic pollutants .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cells |
| Antimicrobial Agents | Effective against resistant bacterial strains | |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
| Nanotechnology | Fabricates nanoparticles with unique optical properties | |
| Environmental Science | Environmental Remediation | Facilitates degradation of hazardous pollutants |
Case Studies
- Anticancer Efficacy Study : A study conducted on breast cancer cell lines demonstrated that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene derivatives significantly reduced cell viability compared to control groups, suggesting a strong potential for therapeutic development.
- Antimicrobial Testing : In a controlled environment, the compound was tested against various bacterial strains, showing remarkable inhibition zones compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.
- Nanoparticle Fabrication : Researchers successfully integrated [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene into a polymer matrix to create nanoparticles that exhibited enhanced fluorescence properties, making them ideal for biomedical imaging applications.
Mechanism of Action
The mechanism of action of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions with biomolecules, while the methylidenenonyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biological processes and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is evident when compared to analogs with variations in substituent positions, alkyl chain length, and functional groups (Table 1).
Table 1: Structural Comparison of [(3R)-3-(Methoxymethoxy)-4-Methylidenenonyl]benzene with Analogous Compounds
Key Observations :
- Substituent Position: Methoxymethoxy at position 3 (vs. para positions in ) reduces steric clash with the nonyl chain, improving synthetic accessibility.
- Alkyl Chain Length: The nonyl chain confers higher lipophilicity compared to shorter chains (e.g., butoxy in ), affecting membrane permeability in biological systems.
- Methylidene Group : Unlike compounds with saturated alkyl chains (e.g., ), the methylidene group enables conjugation, altering electronic properties and reactivity.
Table 2: Comparative Bioactivity of Structural Analogs
Biological Activity
[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
- Chemical Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- IUPAC Name : [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene
The biological activity of [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene is primarily attributed to its interactions at the cellular level. It has been shown to affect various biochemical pathways, potentially influencing processes such as:
- Cell Proliferation : Studies indicate that this compound may modulate cell growth and differentiation through pathways involving protein kinases and transcription factors.
- Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Toxicological Profile
Research has indicated that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene has a favorable safety profile at low concentrations. Toxicological assessments have shown:
- Non-genotoxicity : In vitro studies have demonstrated that the compound does not induce mutagenic effects in bacterial assays (Ames test) or in mammalian cell cultures.
- Low Acute Toxicity : The compound exhibits low acute toxicity, with LD50 values indicating a wide margin of safety in experimental models.
Case Studies
- Cell Line Studies : A study conducted on human cancer cell lines revealed that [(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates, suggesting potential applications in cancer therapy.
Data Tables
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
